molecular formula C19H17FN6S B6468999 3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine CAS No. 2640950-80-5

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine

Cat. No.: B6468999
CAS No.: 2640950-80-5
M. Wt: 380.4 g/mol
InChI Key: FIAVLJJUXGVESF-UHFFFAOYSA-N
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Description

The compound “3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine” is a complex organic molecule. It contains several functional groups, including a thiadiazol ring, a pyrazolo[1,5-a]pyrazin ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings . The fluorophenyl group is attached to the thiadiazol ring, which is further connected to the pyrazolo[1,5-a]pyrazin ring via a piperidine ring . This complex structure could potentially give rise to interesting chemical properties and reactivity .

Future Directions

The future research directions for this compound could involve further exploration of its chemical properties and potential biological activities. This could include studies on its synthesis, reactivity, and potential uses in various fields such as medicine or materials science .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6S/c20-15-6-2-1-5-14(15)19-24-23-18(27-19)13-4-3-10-25(12-13)17-16-7-8-22-26(16)11-9-21-17/h1-2,5-9,11,13H,3-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAVLJJUXGVESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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